

An In-depth Technical Guide on the Discovery and Development of RU 58642

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For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the discovery, development, and pharmacological profile of **RU 58642**, a potent non-steroidal antiandrogen (NSAA). Developed by Roussel Uclaf, **RU 58642** emerged as a high-affinity ligand for the androgen receptor (AR), demonstrating significant potential in preclinical studies for androgen-dependent conditions. This document details its history, mechanism of action, synthesis, and the experimental methodologies employed in its evaluation. Quantitative data are presented in structured tables, and key biological pathways and experimental workflows are visualized through diagrams to offer a thorough resource for researchers in the field of androgen-related drug discovery.

Introduction

The quest for potent and selective modulators of the androgen receptor (AR) has been a cornerstone of research in androgen-dependent pathologies, ranging from prostate cancer to dermatological conditions like androgenetic alopecia. In the 1990s, the French pharmaceutical company Roussel Uclaf was at the forefront of developing novel non-steroidal antiandrogens (NSAAs). Among the promising compounds that emerged from their research was **RU 58642**.

RU 58642, chemically known as 4-[3-(cyanomethyl)-4,4-dimethyl-2,5-dioxoimidazolidin-1-yl]-2-(trifluoromethyl)benzonitrile, is a derivative of nilutamide.[1][2] It was identified as a compound with a remarkably high and specific affinity for the androgen receptor.[3][4] Early investigations



highlighted its potential as a topical treatment for androgenetic alopecia (male-pattern baldness), a condition driven by the action of androgens on hair follicles.[2] However, its development did not progress past the initial trial stages.[2] This guide aims to consolidate the available technical information on **RU 58642**, providing a detailed account of its discovery and developmental history.

History and Development

The development of **RU 58642** was part of Roussel Uclaf's broader research program in the late 1980s and early 1990s focused on creating potent and selective non-steroidal antiandrogens. This program aimed to improve upon existing antiandrogens like flutamide and nilutamide. The research strategy at Roussel-Uclaf involved a multi-step process beginning with in vitro assays to screen for high-affinity AR binders, followed by in vivo studies to assess antiandrogenic activity.[5]

While a precise timeline for the development of **RU 58642** is not publicly available, the primary publication detailing its pharmacological profile appeared in 1998, suggesting its discovery and preclinical evaluation occurred in the preceding years.[3] The compound was investigated for its potential in treating androgen-dependent skin disorders.[5] A controlled study on its analogue, RU 58841, for hair growth on balding scalp grafts was published in 1997, indicating the timeframe of Roussel Uclaf's interest in this area.[6]

Despite its promising preclinical profile, the development of **RU 58642** was discontinued. The exact reasons for this have not been officially disclosed, but it is known that development did not proceed beyond initial trial stages for androgenetic alopecia.[2] The challenges in developing topical treatments for hair loss, including issues with compliance, perceived efficacy, and side effects, may have contributed to this decision.[7]

Mechanism of Action

RU 58642 functions as a competitive antagonist of the androgen receptor. In androgen-responsive tissues, testosterone is converted to the more potent androgen, 5α -dihydrotestosterone (DHT). DHT binds to the ligand-binding domain of the AR in the cytoplasm, leading to a conformational change, dissociation of heat shock proteins, dimerization, and translocation of the AR into the nucleus. Inside the nucleus, the AR dimer binds to androgen



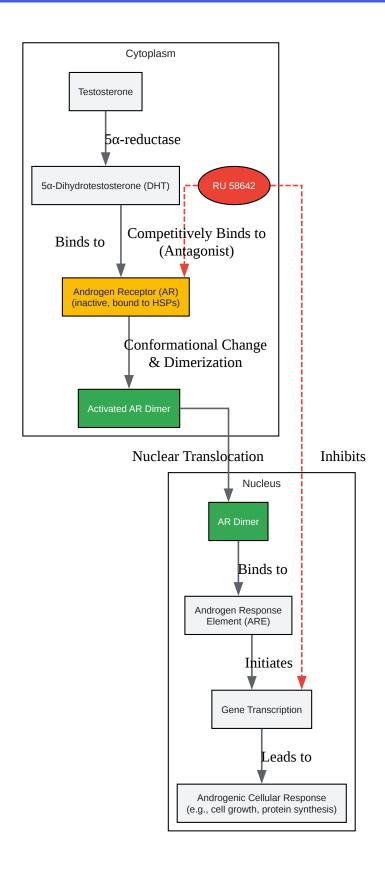




response elements (AREs) on the DNA, recruiting co-regulators and initiating the transcription of androgen-dependent genes that regulate cell growth, differentiation, and function.

RU 58642, due to its high affinity for the AR, competes with endogenous androgens like DHT for binding to the receptor's ligand-binding pocket. By occupying this site without inducing the necessary conformational changes for receptor activation, **RU 58642** prevents the downstream signaling cascade, thereby inhibiting the expression of androgen-regulated genes.





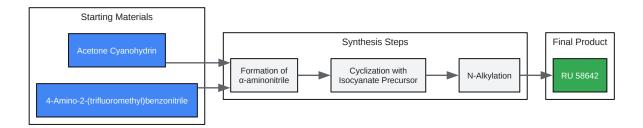
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Figure 1: Androgen Receptor Signaling and RU 58642 Inhibition.



Synthesis

The synthesis of **RU 58642**, a hydantoin derivative, follows general procedures for the preparation of N-substituted aryl hydantoins. While the specific patent (FR2693461B1) from Roussel Uclaf is not readily available with detailed methods, the synthesis of similar structures involves a multi-step process. A plausible synthetic route is outlined below based on the synthesis of related compounds.



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Figure 2: Generalized Synthesis Workflow for RU 58642.

The synthesis would likely begin with the reaction of 4-amino-2-(trifluoromethyl)benzonitrile with a source of the dimethyl-substituted carbon, such as acetone cyanohydrin, to form an intermediate α-aminonitrile. This intermediate would then undergo cyclization, possibly through reaction with an isocyanate or a related precursor, to form the hydantoin ring. The final step would involve the N-alkylation of the hydantoin with a cyanomethyl group to yield **RU 58642**.

Quantitative Data

The pharmacological activity of **RU 58642** has been quantified through various in vitro and in vivo studies. The following tables summarize the key quantitative data available.

Table 1: In Vitro Androgen Receptor Binding Affinity



Compound	Relative Binding Affinity (RBA, %) vs. Testosterone	Receptor Specificity (RBA, %)
Androgen Receptor	Estrogen Receptor	
Testosterone	100	-
RU 58642	46	<0.1
Hydroxyflutamide	0.8	-
Nilutamide	0.8	-
Bicalutamide	1.8	-

Data sourced from a comparative analysis of androgen receptor ligands.[4]

Table 2: In Vivo Anti-androgenic Activity in Rats

Compound	Route of Administration	Potency vs. Reference Compounds (Reduction in Prostate Weight)	Lowest Effective Dose (Significant Decrease in Prostate Weight)
RU 58642	Oral	3-30 times more potent than flutamide, nilutamide, and bicalutamide	0.3 mg/kg
Subcutaneous	3-100 times more potent than flutamide, nilutamide, and bicalutamide	0.3 mg/kg	

Data from the pharmacological profile of RU 58642.[3][8]

Experimental Protocols

The following sections detail the methodologies for the key experiments cited in the evaluation of **RU 58642**.



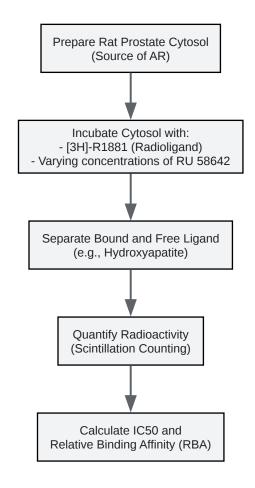
In Vitro Androgen Receptor Competitive Binding Assay

This assay determines the ability of a test compound to compete with a radiolabeled androgen for binding to the androgen receptor.

Protocol Outline:

- Preparation of Cytosol: Ventral prostates are excised from castrated male rats (e.g., Sprague-Dawley) 24 hours post-castration. The tissue is homogenized in a low-salt buffer (e.g., TEDG buffer: Tris-HCl, EDTA, DTT, glycerol) and centrifuged at high speed (e.g., 30,000 x g) to obtain the cytosol fraction containing the androgen receptors.[3]
- Competitive Binding: Aliquots of the prostate cytosol are incubated with a fixed concentration of a radiolabeled androgen, typically [³H]-Metribolone (R1881), and varying concentrations of the unlabeled test compound (**RU 58642**) or reference compounds.[1][3] Incubation is carried out at 4°C for an extended period (e.g., 16-20 hours) to reach equilibrium.[9][10]
- Separation of Bound and Free Ligand: The receptor-bound radioligand is separated from the free radioligand. A common method is the use of a hydroxyapatite (HAP) slurry, which binds the receptor-ligand complex.[9][10]
- Quantification: The amount of radioactivity in the bound fraction is measured using a liquid scintillation counter.
- Data Analysis: The concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50) is determined. The relative binding affinity (RBA) is then calculated relative to a reference androgen like testosterone or R1881.





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Figure 3: Workflow for Androgen Receptor Competitive Binding Assay.

In Vivo Anti-androgenic Activity Assay (Hershberger Assay Adaptation)

This in vivo assay evaluates the ability of a compound to antagonize the effects of an androgen on the growth of androgen-dependent tissues in castrated male rats. The protocol described for **RU 58642** is an adaptation of the standardized Hershberger bioassay.[3][11]

Protocol Outline:

- Animal Model: Immature male rats (e.g., Sprague-Dawley) are castrated.[11]
- Treatment Groups: The castrated rats are divided into several groups:
 - Vehicle control (castrated, no treatment)

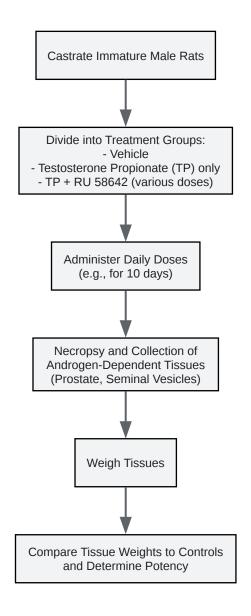
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- Androgen control (castrated + testosterone propionate)
- Test groups (castrated + testosterone propionate + varying doses of RU 58642)
- Dosing: Testosterone propionate is administered subcutaneously to stimulate the growth of androgen-dependent tissues. RU 58642 is administered either orally or subcutaneously for a set duration (e.g., 10 consecutive days).[3]
- Necropsy and Tissue Collection: Approximately 24 hours after the final dose, the animals are euthanized. Androgen-dependent tissues, primarily the ventral prostate and seminal vesicles, are carefully dissected and weighed.[3][11]
- Data Analysis: The weights of the prostate and seminal vesicles from the test groups are compared to those of the androgen control group. A statistically significant reduction in tissue weight indicates anti-androgenic activity. The dose-response relationship is analyzed to determine the potency of the compound.





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Figure 4: Workflow for In Vivo Anti-androgenicity Assay.

Conclusion

RU 58642 stands as a testament to the drug discovery efforts of Roussel Uclaf in the field of non-steroidal antiandrogens. Its high affinity and selectivity for the androgen receptor, coupled with its potent in vivo activity, positioned it as a promising candidate for the treatment of androgen-dependent disorders. Although its development was not pursued to market, the data gathered on **RU 58642** have contributed to the broader understanding of structure-activity relationships for androgen receptor antagonists. This technical guide has synthesized the available information on its discovery, mechanism of action, synthesis, and preclinical



evaluation, providing a valuable resource for researchers and professionals in the ongoing development of novel therapies targeting the androgen receptor signaling pathway.

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